molecular formula C9H15Cl2FN2 B2393824 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride CAS No. 1402232-80-7

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No. B2393824
CAS RN: 1402232-80-7
M. Wt: 241.13
InChI Key: BYNVAUBXKXDMAH-UHFFFAOYSA-N
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Description

This compound, also known as (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride , is a chemical with the CAS Number: 1208893-73-5 . It has a molecular weight of 213.08 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, often involves the use of N-Fluoropyridinium salts as efficient precursors . These can be prepared in good yields by the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid .


Molecular Structure Analysis

The molecular formula of this compound is C7H11Cl2FN2 . The InChI key, which is a unique identifier for chemical substances, for this compound is BKLMFAZXPZQITJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyridines containing leaving groups (Hal, R3N+, SO2R, NO2) in position 2 are often used as starting materials for the preparation of 2-fluoropyridines in nucleophilic substitution reactions . Typical nucleophiles are fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride involves the inhibition of norepinephrine reuptake. Norepinephrine is a neurotransmitter that is involved in the regulation of various physiological functions, including mood, attention, and arousal. By inhibiting the reuptake of norepinephrine, this compound increases the concentration of the neurotransmitter in the synaptic cleft, which leads to an increase in its effects on the postsynaptic neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in animal models and human subjects. Some of the effects that have been observed include increased levels of norepinephrine in the brain, improved cognitive function, and reduced symptoms of depression and anxiety. However, further research is needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride in lab experiments is its selectivity for norepinephrine reuptake inhibition. This property makes it a useful tool for studying the role of norepinephrine in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are numerous future directions for the study of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride. Some of the potential areas of research include the development of more selective and potent norepinephrine reuptake inhibitors, the investigation of the compound's effects on other neurotransmitters and physiological systems, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the safety and toxicity profile of this compound.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has selective norepinephrine reuptake inhibiting properties, which make it a useful tool for studying the role of norepinephrine in various physiological and pathological conditions. However, further research is needed to fully understand the effects of this compound on the human body and its potential therapeutic applications in various disorders.

Synthesis Methods

The synthesis of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-bromopyridine with sodium hydride to form 2-pyridyl sodium. This intermediate is then reacted with 2-methyl-2-propanol in the presence of a catalyst to produce 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-ol. The final step involves the conversion of the alcohol to the dihydrochloride salt using hydrochloric acid.

Scientific Research Applications

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have selective norepinephrine reuptake inhibiting properties, which make it a promising candidate for the treatment of various neurological and psychiatric disorders. Some of the disorders that have been studied include depression, anxiety, attention deficit hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD).

Safety and Hazards

The safety information available indicates that this compound is a potential hazard. The GHS pictograms indicate a warning (GHS07) . The hazard statements associated with this compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNVAUBXKXDMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=C(C=C1)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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